N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Bioactive Molecules The compound, due to its structural complexity, is part of research studies focusing on synthetic pathways and the development of bioactive molecules with potential pharmacological activities. Various derivatives of benzothiazoles and quinolines, closely related to the structure of interest, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anthelmintic activities. For instance, derivatives containing fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole have been synthesized, showcasing a broad spectrum of biological activities (Patel et al., 2009). These compounds were characterized by their spectral data and further subjected to biological screening, highlighting the diverse applicability of such structures in drug development.
Anticancer and Antihypertensive Agents Research into quinazoline derivatives, which share a part of the core structure with the compound , has revealed their potential as diuretic and antihypertensive agents. One study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives and evaluated their biological activities. Notably, certain compounds exhibited potent antihypertensive activity, comparing favorably with standard drugs like metolazone, prazosin, and diazoxide (Rahman et al., 2014). This research underscores the therapeutic potential of these chemical frameworks in addressing cardiovascular diseases.
Analgesic Activity The analgesic activity of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has been explored, revealing the synthesis and pharmacological evaluation of compounds with significant analgesic effects (Saad et al., 2011). Such studies contribute to the understanding of the compound's role in pain management and the development of new analgesic drugs.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-15-19(25)12-13-21-22(15)26-24(32-21)27-23(29)17-8-10-18(11-9-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHAWNYDFYOZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.